molecular formula C10H9Cl3N2 B2411950 2,2,2-trichloro-1-(1H-indol-3-yl)ethan-1-amine CAS No. 475277-94-2

2,2,2-trichloro-1-(1H-indol-3-yl)ethan-1-amine

Cat. No.: B2411950
CAS No.: 475277-94-2
M. Wt: 263.55
InChI Key: CMRVMNOQKHSGFC-UHFFFAOYSA-N
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Description

2,2,2-trichloro-1-(1H-indol-3-yl)ethan-1-amine is a compound that belongs to the indole family, which is known for its diverse biological activities. Indole derivatives have been extensively studied due to their presence in many natural products and their significant pharmacological properties

Preparation Methods

One common method involves the reaction of indole-3-methanamine with trichloromethylating agents under controlled conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

2,2,2-trichloro-1-(1H-indol-3-yl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions often involve reagents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Major products from these reactions include various substituted indole derivatives, which can be further utilized in different applications.

Scientific Research Applications

2,2,2-trichloro-1-(1H-indol-3-yl)ethan-1-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in the study of biological pathways and interactions due to its structural similarity to natural indole derivatives.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Industry: It is utilized in the synthesis of dyes, agrochemicals, and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2,2,2-trichloro-1-(1H-indol-3-yl)ethan-1-amine involves its interaction with specific molecular targets. The indole nucleus allows it to bind with high affinity to various receptors and enzymes, modulating their activity. This interaction can influence biological pathways, leading to desired therapeutic effects .

Comparison with Similar Compounds

2,2,2-trichloro-1-(1H-indol-3-yl)ethan-1-amine can be compared with other indole derivatives such as:

    1H-Indole-3-ethanamine: Known for its role in neurotransmission and as a precursor to serotonin.

    1H-Indole-3-acetic acid: A plant hormone involved in growth regulation.

    1H-Indole-3-carboxaldehyde: Used in the synthesis of various pharmaceuticals.

The uniqueness of this compound lies in its trichloromethyl group, which imparts distinct chemical properties and reactivity compared to other indole derivatives.

Properties

IUPAC Name

2,2,2-trichloro-1-(1H-indol-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl3N2/c11-10(12,13)9(14)7-5-15-8-4-2-1-3-6(7)8/h1-5,9,15H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMRVMNOQKHSGFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(C(Cl)(Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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